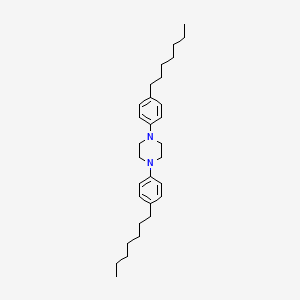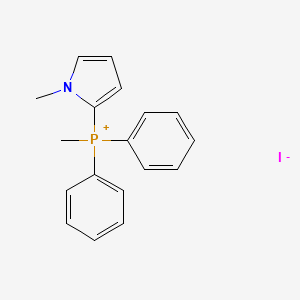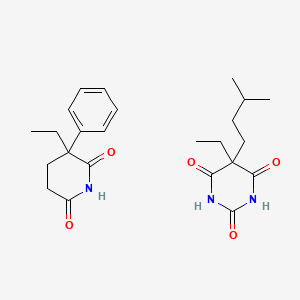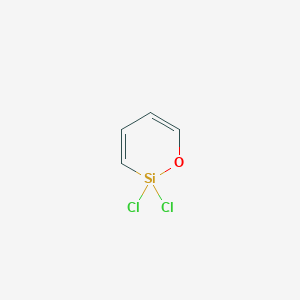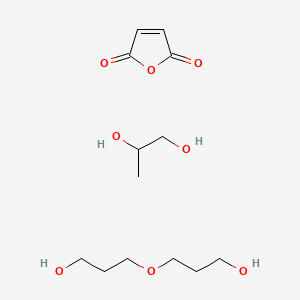
Furan-2,5-dione;3-(3-hydroxypropoxy)propan-1-ol;propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Furandione, polymer with oxybis[propanol] and 1,2-propanediol is a synthetic polymer known for its unique chemical structure and properties. This compound is formed by the polymerization of 2,5-furandione with oxybis[propanol] and 1,2-propanediol, resulting in a material that exhibits excellent thermal stability, mechanical strength, and chemical resistance. It is widely used in various industrial applications, including coatings, adhesives, and composite materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-furandione, polymer with oxybis[propanol] and 1,2-propanediol typically involves a polycondensation reaction. The reaction is carried out by heating 2,5-furandione with oxybis[propanol] and 1,2-propanediol in the presence of a catalyst, such as a strong acid or base. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the formation of the desired polymer with high molecular weight and uniformity.
Industrial Production Methods: In industrial settings, the production of this polymer is often carried out in large-scale reactors equipped with advanced temperature and pressure control systems. The reactants are continuously fed into the reactor, and the polymerization reaction is monitored to maintain optimal conditions. The resulting polymer is then purified and processed into various forms, such as pellets, films, or coatings, depending on the intended application.
Chemical Reactions Analysis
Types of Reactions: 2,5-Furandione, polymer with oxybis[propanol] and 1,2-propanediol undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups, such as hydroxyl or carboxyl groups, which can enhance its reactivity and compatibility with other materials.
Reduction: Reduction reactions can be used to modify the polymer’s properties, such as reducing its molecular weight or altering its mechanical strength.
Substitution: The polymer can undergo substitution reactions where specific atoms or groups within the polymer chain are replaced with other atoms or groups, allowing for the customization of its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone. The reactions are typically carried out at elevated temperatures and in the presence of a solvent.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Various reagents, including halogens, alkylating agents, and acylating agents, are used under controlled conditions to achieve the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carboxylated polymers, while reduction can produce lower molecular weight polymers with altered mechanical properties.
Scientific Research Applications
2,5-Furandione, polymer with oxybis[propanol] and 1,2-propanediol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced materials, such as nanocomposites and functionalized polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Medicine: Explored for its use in medical devices, such as implants and prosthetics, due to its excellent mechanical properties and resistance to degradation.
Industry: Widely used in the production of high-performance coatings, adhesives, and composite materials for automotive, aerospace, and construction applications.
Mechanism of Action
The mechanism of action of 2,5-furandione, polymer with oxybis[propanol] and 1,2-propanediol involves its ability to form strong intermolecular interactions with other materials. The polymer’s unique structure allows it to interact with various molecular targets, such as proteins, enzymes, and other polymers, through hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can enhance the polymer’s performance in specific applications, such as improving the adhesion of coatings or the stability of drug delivery systems.
Comparison with Similar Compounds
- 1,3-Isobenzofurandione, polymer with 2,5-furandione and 1,1′-oxybis[2-propanol]
- 2,5-Furandione, polymer with 2,2′-oxybis[ethanol] and 1,1′-oxybis[2-propanol]
- 1,3-Isobenzofurandione, polymer with 1,2-ethanediol, 2,5-furandione and oxybis[propanol]
Comparison: Compared to these similar compounds, 2,5-furandione, polymer with oxybis[propanol] and 1,2-propanediol exhibits unique properties, such as higher thermal stability and mechanical strength. Its ability to undergo various chemical reactions and form strong intermolecular interactions makes it a versatile material for a wide range of applications. Additionally, its biocompatibility and resistance to degradation make it particularly suitable for medical and biological applications.
Properties
CAS No. |
56083-98-8 |
|---|---|
Molecular Formula |
C13H24O8 |
Molecular Weight |
308.32 g/mol |
IUPAC Name |
furan-2,5-dione;3-(3-hydroxypropoxy)propan-1-ol;propane-1,2-diol |
InChI |
InChI=1S/C6H14O3.C4H2O3.C3H8O2/c7-3-1-5-9-6-2-4-8;5-3-1-2-4(6)7-3;1-3(5)2-4/h7-8H,1-6H2;1-2H;3-5H,2H2,1H3 |
InChI Key |
QDTSMQDYNURYJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)O.C1=CC(=O)OC1=O.C(CO)COCCCO |
Related CAS |
56083-98-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


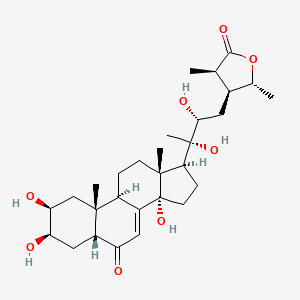
![N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]butanamide](/img/structure/B14645491.png)
![2,2'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14645499.png)
![1-[3-(Benzyloxy)-4-methoxyphenyl]-N-methylmethanamine](/img/structure/B14645504.png)
![4-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14645506.png)
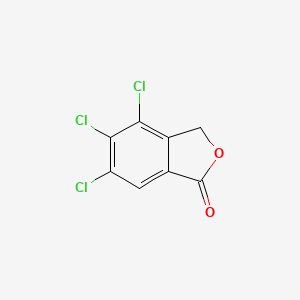
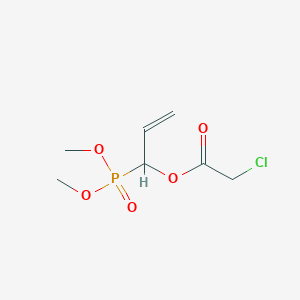
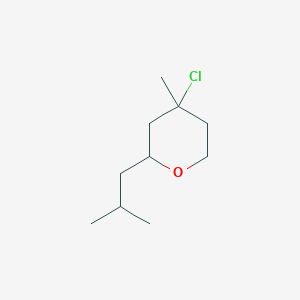
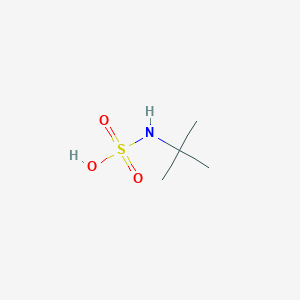
![Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride](/img/structure/B14645536.png)
